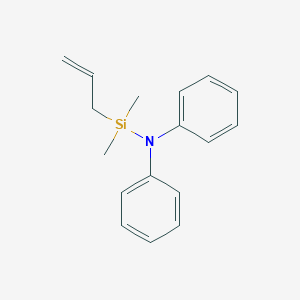![molecular formula C23H20N2O4 B237565 4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237565.png)
4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity among recreational drug users. It was first identified in Japan in 2015 and has since been detected in various countries. MMB-FUBINACA is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis.
Mécanisme D'action
4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide acts as a full agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the CB1 receptor by 4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide results in the release of neurotransmitters such as dopamine, which is responsible for the pleasurable effects of cannabis. 4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide also has an effect on other neurotransmitter systems such as the serotonin and glutamate systems, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide are similar to those of cannabis. It can cause euphoria, relaxation, altered perception, and impaired coordination. It can also cause side effects such as anxiety, paranoia, and tachycardia. 4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide has been shown to have a higher potency and longer duration of action than THC, the main psychoactive component of cannabis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide in lab experiments is its high potency, which allows for the study of the CB1 receptor at very low concentrations. Another advantage is its stability, which makes it easier to handle and store than natural cannabinoids such as THC. However, one limitation is its potential for abuse, which may make it difficult to obtain regulatory approval for research use. Another limitation is its lack of selectivity for the CB1 receptor, which may make it difficult to study the specific effects of CB1 activation.
Orientations Futures
For research on 4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide include studying its effects on different physiological processes such as pain perception, appetite regulation, and memory formation. It may also be useful in the development of new drugs for the treatment of various conditions such as chronic pain, nausea, and anxiety. Further research is needed to understand the long-term effects of 4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide use and its potential for addiction.
Méthodes De Synthèse
The synthesis of 4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide involves the reaction of 5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenylamine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is purified using chromatography techniques such as flash column chromatography or preparative HPLC.
Applications De Recherche Scientifique
4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide has been used in scientific research to study the effects of synthetic cannabinoids on the CB1 receptor. It has been shown to have a high affinity for the CB1 receptor, with an EC50 value of 0.14 nM. This makes it one of the most potent synthetic cannabinoids known to date. 4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide has also been used in studies to investigate the role of the CB1 receptor in various physiological processes such as pain perception, appetite regulation, and memory formation.
Propriétés
Nom du produit |
4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide |
|---|---|
Formule moléculaire |
C23H20N2O4 |
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide |
InChI |
InChI=1S/C23H20N2O4/c1-14-4-5-16(23-25-20-13-18(28-3)10-11-21(20)29-23)12-19(14)24-22(26)15-6-8-17(27-2)9-7-15/h4-13H,1-3H3,(H,24,26) |
Clé InChI |
SVOSEYGIMZKKNU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)OC)NC(=O)C4=CC=C(C=C4)OC |
SMILES canonique |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)OC)NC(=O)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B237499.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide](/img/structure/B237501.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorobenzoyl)thiourea](/img/structure/B237504.png)
![4-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B237518.png)

![2,20,23,27-Tetrahydroxy-6-methoxy-4-methyl-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),8,10,12,16,19,21,23,26-nonaene-5,18,25-trione](/img/structure/B237530.png)
![2,4-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237537.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide](/img/structure/B237539.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-4-fluorobenzamide](/img/structure/B237541.png)
![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B237552.png)
